molecular formula C8H5ClN2O2 B11723178 Methyl 6-chloro-5-cyanonicotinate

Methyl 6-chloro-5-cyanonicotinate

Cat. No.: B11723178
M. Wt: 196.59 g/mol
InChI Key: GRTHXDKDKZOGAW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-cyanonicotinate is a pyridine derivative with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . It features a chlorine atom at position 6, a cyano (-CN) group at position 5, and a methyl ester at position 3 of the pyridine ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of agrochemicals and bioactive molecules . Its structural versatility allows for further functionalization, making it valuable in organic and medicinal chemistry.

Properties

IUPAC Name

methyl 6-chloro-5-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)7(9)11-4-6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTHXDKDKZOGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-cyanonicotinate typically involves the reaction of methyl 5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate with trichlorophosphate at 100°C for 3 hours under an inert atmosphere. This is followed by the addition of sodium acetate in water at room temperature, with cooling provided by an ice bath .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-cyanonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The compound can be oxidized under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: Methyl 6-amino-5-cyanonicotinate.

    Oxidation: Methyl 6-chloro-5-cyanonicotinic acid.

Scientific Research Applications

Methyl 6-chloro-5-cyanonicotinate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 6-chloro-5-cyanonicotinate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Ethyl 6-chloro-5-cyanonicotinate

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.65 g/mol
  • Similar reactivity due to the shared cyano and chloro substituents. Applications: Used in specialty chemical synthesis, with suppliers like Chemieliva Pharmaceutical Co., Ltd. offering it at 98% purity .

Methyl 6-chloro-5-nitronicotinate

  • CAS No.: 104086-21-7
  • Molecular Formula : C₇H₅ClN₂O₄
  • Key Differences: A nitro (-NO₂) group replaces the cyano (-CN) at position 5, introducing strong electron-withdrawing effects that enhance electrophilic reactivity . Lower similarity score (0.82) compared to Methyl 6-chloro-5-cyanonicotinate, as noted in structural similarity analyses . Applications: Likely used in explosives or as a precursor in nitro-group transformations.

Ethyl 6-acetyl-5-chloronicotinate

  • CAS No.: 1429182-81-9
  • Molecular Formula: C₁₀H₁₀ClNO₃
  • Key Differences: An acetyl (-COCH₃) group at position 6 replaces the cyano group, altering electronic and steric properties . Higher molecular weight (227.65 g/mol) due to the acetyl substituent. Applications: Serves as a building block in synthetic routes requiring ketone functionalities .

Methyl 6-amino-5-chloronicotinate

  • CAS No.: 115309-57-4
  • Molecular Formula : C₇H₇ClN₂O₂
  • Similarity score of 0.87 to this compound, indicating moderate structural overlap . Applications: Useful in drug discovery for amine-mediated interactions with biological targets.

Methyl 6-chloro-5-ethyl-2-iodonicotinate

  • CAS No.: 2102324-70-7
  • Molecular Formula: C₉H₉ClINO₂
  • Key Differences: An ethyl group at position 5 and an iodine atom at position 2 introduce steric bulk and polarizability . Higher molecular weight (325.53 g/mol) due to iodine’s atomic mass. Applications: Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodo substituent .

Biological Activity

Methyl 6-chloro-5-cyanonicotinate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H5ClN2O2
  • Molar Mass : 196.59 g/mol
  • Density : Approximately 1.40 g/cm³ (predicted)

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the realms of anti-inflammatory and anti-fibrotic effects. The following sections detail specific findings from recent research.

Anti-Fibrotic Activity

A significant study evaluated the anti-fibrotic potential of compounds similar to this compound. The results indicated that these compounds could inhibit collagen synthesis and accumulation in hepatic stellate cells (HSCs), which are pivotal in liver fibrosis progression.

Key Findings:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) of related compounds ranged around 45.69 μM to 100 μM, demonstrating effective inhibition of collagen prolyl-4-hydroxylase activity, a key enzyme in collagen maturation .
  • Mechanism : The inhibition of collagen synthesis was linked to reduced expression of collagen type I alpha 1 (COL1A1), suggesting potential for therapeutic applications in fibrotic diseases .

In Vitro Studies

In vitro assays have been crucial in understanding the biological activity of this compound.

Table 1: Summary of In Vitro Findings

CompoundIC50 (μM)Effect on Collagen SynthesisMechanism
This compoundTBDInhibitoryProlyl-4-hydroxylase inhibition
Related Compounds (e.g., 12m, 12q)45.69 - 100Significant reductionCOL1A1 expression suppression

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives in treating fibrotic conditions:

  • Liver Fibrosis Model : In a rat model of dimethylnitrosamine-induced hepatic fibrosis, treatment with methyl derivatives resulted in reduced liver collagen deposition and improved liver function markers.
  • Skin Fibrosis : Similar compounds demonstrated efficacy in reducing skin fibrosis in murine models, indicating broader applications beyond hepatic conditions.

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Preliminary toxicological evaluations suggest that compounds similar to this compound exhibit low acute toxicity but require further investigation into chronic effects and long-term safety profiles .

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